1,3-Dichloro-1,1,2-trifluoropropane

描述

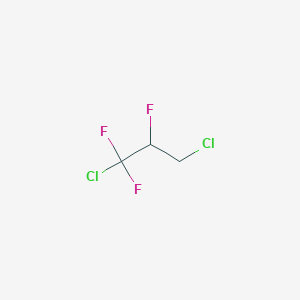

Structure

3D Structure

属性

CAS 编号 |

149329-27-1 |

|---|---|

分子式 |

C3H3Cl2F3 |

分子量 |

166.95 g/mol |

IUPAC 名称 |

1,3-dichloro-1,1,2-trifluoropropane |

InChI |

InChI=1S/C3H3Cl2F3/c4-1-2(6)3(5,7)8/h2H,1H2 |

InChI 键 |

VLFNFIOWGLHPAV-UHFFFAOYSA-N |

SMILES |

C(C(C(F)(F)Cl)F)Cl |

规范 SMILES |

C(C(C(F)(F)Cl)F)Cl |

同义词 |

1,3-Dichloro-1,1,2-trifluoropropane |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dichloro-1,1,2-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the fluorinated propane derivative, 1,3-Dichloro-1,1,2-trifluoropropane. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a proposed synthetic pathway based on established free-radical addition reactions of analogous compounds. Furthermore, it presents predicted physical and spectroscopic properties derived from the analysis of structurally similar molecules. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and application of novel fluorinated compounds.

Introduction

This compound, with the chemical formula C₃H₃Cl₂F₃, is a halogenated hydrocarbon. While its direct synthesis and applications are not extensively documented in publicly available literature, its structural isomers, such as 3,3-dichloro-1,1,1-trifluoropropane and 2,3-dichloro-1,1,1-trifluoropropane, have been investigated for various applications, including their use as refrigerants, cleaning agents, and intermediates in organic synthesis. The unique arrangement of fluorine and chlorine atoms in this compound is expected to impart specific chemical and physical properties, making it a compound of interest for further investigation.

This guide will detail a proposed synthetic route and the expected analytical characterization of this molecule.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is the free-radical initiated addition of a suitable chlorofluoroalkane to a fluoroalkene. Specifically, the proposed synthesis involves the telomerization reaction of vinylidene fluoride (1,1-difluoroethene) with 1,2-dichloro-1-fluoroethene.

The general reaction scheme is as follows:

In-Depth Technical Guide: 1,3-Dichloro-1,1,2-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available scientific and structural information for the chemical compound 1,3-Dichloro-1,1,2-trifluoropropane. Due to the limited publicly available data for this specific isomer, this guide focuses on its identification, chemical structure, and known environmental impact factors.

Chemical Identification and Structure

This compound is a hydrochlorofluorocarbon (HCFC) with the chemical formula C₃H₃Cl₂F₃. It is identifiable by its Chemical Abstracts Service (CAS) registry number, 149329-27-1 .

The structural formula of this compound is presented below. The molecule consists of a three-carbon propane backbone with chlorine and fluorine atoms as substituents.

Caption: 2D Structure of this compound

Physicochemical and Environmental Data

Quantitative data for this compound is sparse in peer-reviewed literature. The available information primarily pertains to its environmental impact.

| Property | Value |

| Molecular Weight | 167 g/mol |

| Ozone Depletion Potential (ODP) | 0.007–0.12 |

| Global Warming Potential (GWP), 100-year | 167 |

Experimental Protocols

Signaling Pathways and Biological Activity

There is currently no available information in scientific literature regarding the interaction of this compound with biological signaling pathways or its potential applications in drug development. Its primary characterization has been in the context of its properties as a hydrochlorofluorocarbon.

Logical Relationship Diagram

Given the absence of detailed experimental workflows or signaling pathway information, a logical diagram illustrating the current state of knowledge for this compound is provided below.

Caption: Knowledge Status of this compound

This guide will be updated as more information becomes available through future research and publications.

An In-depth Technical Guide to the Solubility of 1,3-Dichloro-1,1,2-trifluoropropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-1,1,2-trifluoropropane is a halogenated hydrocarbon, a class of compounds with significant applications in various industrial and research settings. Understanding its solubility in organic solvents is crucial for its use as a solvent, a reaction medium, or for its extraction and purification. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and the physical properties of the compound.

Theoretical Principles of Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." This adage is based on the nature of intermolecular forces between the solute (this compound) and the solvent molecules.

Halogenated hydrocarbons, such as this compound, are generally considered nonpolar to weakly polar compounds.[1] Their primary intermolecular forces are London dispersion forces.[2] Consequently, they tend to be more soluble in organic solvents that also exhibit similar intermolecular forces.[2]

Factors influencing solubility:

-

Polarity: The presence of chlorine and fluorine atoms introduces polarity to the molecule due to their high electronegativity. However, the overall polarity of the molecule depends on its geometry. Symmetrical molecules may have their individual bond dipoles cancel out, resulting in a nonpolar molecule. The solubility will be higher in solvents with similar polarity.

-

Intermolecular Forces: For a substance to dissolve, the energy required to break the attractions between solute molecules and between solvent molecules must be overcome by the energy released when new attractions are formed between the solute and solvent molecules.[3] Halogenated hydrocarbons are expected to be soluble in solvents where the new intermolecular attractions are of a similar nature and strength to the ones being broken.[3]

-

Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most liquid-liquid systems, solubility increases with temperature. However, this is an experimentally determined parameter.

-

Molecular Size and Shape: The size and shape of the solute molecule can affect its ability to fit into the solvent's molecular structure, thereby influencing solubility.

Physical Properties of this compound and Related Compounds

Understanding the physical properties of a compound is essential for handling and for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₃H₃Cl₂F₃ | [4] |

| Molecular Weight | 166.96 g/mol | |

| Boiling Point | 71-72 °C (for 3,3-dichloro-1,1,1-trifluoropropane) | [5] |

| Density | ~1.3391 g/cm³ (estimate for 3,3-dichloro-1,1,1-trifluoropropane) | [5] |

| Melting Point | -93.2 °C (for 3,3-dichloro-1,1,1-trifluoropropane) | [5] |

Note: Specific data for the 1,1,2-trifluoro isomer is limited; data for a closely related isomer is provided for context.

Experimental Determination of Solubility

The following is a detailed, generalized protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent using a gravimetric method.[6][7] This method is reliable and can be performed with standard laboratory equipment.[6][7]

Experimental Protocol: Gravimetric Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Conical flasks with stoppers

-

Thermostatic water bath or incubator

-

Analytical balance (accurate to ±0.0001 g)

-

Glass syringes or pipettes

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed conical flask. The presence of a separate, undissolved layer of the solute is necessary to ensure saturation.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Constant stirring or shaking is recommended.

-

-

Sample Withdrawal:

-

Once equilibrium is established, allow the mixture to stand undisturbed in the thermostatic bath for several hours to allow for complete phase separation.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear, saturated supernatant (the solvent layer) using a pre-heated or pre-cooled syringe or pipette to the experimental temperature to avoid precipitation.

-

-

Gravimetric Analysis:

-

Transfer the withdrawn sample into a pre-weighed, clean, and dry evaporation dish.

-

Weigh the dish with the sample to determine the total mass of the saturated solution.

-

Carefully evaporate the solvent from the dish in a fume hood or using a rotary evaporator. The evaporation temperature should be kept low enough to avoid evaporation of the solute.

-

Once the solvent has evaporated, place the dish in a drying oven at a temperature below the boiling point of the solute until a constant weight is achieved.

-

Cool the dish in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture.

-

Weigh the dish containing the dry solute residue.

-

-

Calculations:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the solute = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of the solvent = Mass of the saturated solution - Mass of the solute

-

Solubility can be expressed in various units, such as:

-

g of solute / 100 g of solvent

-

g of solute / 100 mL of solvent

-

moles of solute / L of solvent (Molarity)

-

-

Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Logical Relationships in Solubility Prediction

The prediction of solubility involves understanding the relationship between the molecular properties of the solute and solvent. A simplified logical diagram for predicting solubility is presented below.

Caption: Logical Framework for Solubility Prediction.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse in the public domain, this guide provides the necessary theoretical framework and a detailed experimental protocol for its determination. By understanding the principles of intermolecular forces and applying the gravimetric method, researchers and professionals in drug development can accurately ascertain the solubility of this compound in various organic media, facilitating its effective use in their applications. The provided workflows offer a clear and structured approach to both the experimental determination and the logical prediction of its solubility characteristics.

References

- 1. webhome.auburn.edu [webhome.auburn.edu]

- 2. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 3. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 4. This compound | C3H3Cl2F3 | CID 21459251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 460-69-5 CAS MSDS (3,3-DICHLORO-1,1,1-TRIFLUOROPROPANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

Uncharted Territory: The Research Landscape of 1,3-Dichloro-1,1,2-trifluoropropane

A comprehensive review of available scientific literature and chemical databases reveals that 1,3-Dichloro-1,1,2-trifluoropropane (CAS No. 149329-27-1) is a compound with a notable absence of published research applications, particularly within the realms of drug development and life sciences. While basic chemical identifiers and some physical property estimations are available, in-depth studies detailing its utility as a research tool, its biological activity, or its role in synthetic chemistry are conspicuously missing. This technical guide aims to present the currently available information and highlight the significant knowledge gaps surrounding this particular fluorinated propane.

Chemical and Physical Properties

Quantitative data for this compound is sparse and largely estimated. The following table summarizes the available information from various chemical databases. It is critical for researchers to note that these values may not be experimentally verified and should be used with caution.

| Property | Value | Source |

| Molecular Formula | C₃H₃Cl₂F₃ | PubChem[1] |

| CAS Number | 149329-27-1 | PubChem[1] |

| Molecular Weight | 166.95 g/mol | Echemi[2] |

| Boiling Point | 60.41°C (estimate) | Echemi[2] |

| Refractive Index | 1.3516 (estimate) | Echemi[2] |

| XLogP3 | 2.8 | Echemi[2] |

Synthesis and Manufacturing

Potential Research Applications: A Field Ripe for Exploration

The absence of published research on this compound means that its potential applications are entirely speculative and represent an open area for investigation. Based on the properties of structurally similar fluorinated and chlorinated hydrocarbons, several avenues of research could be considered:

-

Solvent Properties: Halogenated hydrocarbons have historically been used as solvents. Investigating the solubility parameters and chemical stability of this compound could determine its suitability for specific chemical reactions or extractions.

-

Building Block in Organic Synthesis: The presence of both chlorine and fluorine atoms offers potential for regioselective chemical modifications, making it a candidate as a building block for more complex molecules. Its utility in introducing trifluoromethyl or dichloropropyl moieties into organic structures could be explored.

-

Materials Science: Fluorinated polymers are known for their unique properties, including chemical resistance and low surface energy. The potential for this compound to serve as a monomer or an intermediate in the synthesis of novel polymers is an unexplored possibility.

-

Agrochemical and Pharmaceutical Screening: While there is no current data, the compound could be included in high-throughput screening libraries to assess its biological activity. The unique combination of halogens might elicit novel pharmacological or pesticidal effects.

Experimental Workflow for Initial Investigation

For researchers interested in pioneering the study of this compound, a logical experimental workflow would be necessary. The following diagram outlines a potential starting point for a comprehensive investigation.

Caption: Initial experimental workflow for the investigation of this compound.

Conclusion

The current state of knowledge regarding this compound is best described as nascent. For researchers, scientists, and drug development professionals, this compound represents a blank slate. The significant lack of data necessitates foundational research, starting with the development of a reliable synthetic protocol and thorough physicochemical characterization. Only after these fundamental steps are taken can the potential applications of this molecule be meaningfully explored. The information presented here serves not as a guide to its established uses, but as a call to the scientific community to investigate the uncharted territory that this compound represents.

References

Navigating the Chemical Landscape of 1,3-Dichloro-1,1,2-trifluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data on the reactivity and functional group compatibility of 1,3-Dichloro-1,1,2-trifluoropropane (CAS No. 149329-27-1) is limited in publicly available scientific literature. This guide is therefore based on established principles of organic chemistry and data extrapolated from analogous halogenated propanes. The information provided should be considered a general overview and not a substitute for rigorous experimental validation.

Introduction

This compound is a hydrochlorofluorocarbon (HCFC), a class of compounds characterized by the presence of hydrogen, chlorine, fluorine, and carbon. The arrangement of these atoms on the three-carbon propane backbone, specifically the presence of chlorine atoms at positions 1 and 3 and fluorine atoms at positions 1 and 2, dictates its chemical behavior. Understanding its reactivity and compatibility with various functional groups is crucial for its potential application in synthesis and other areas of chemical research.

Physicochemical Properties

While specific, experimentally determined data for this compound is scarce, the following table summarizes estimated and general properties based on its structure and data from similar compounds.

| Property | Value | Source/Basis |

| Molecular Formula | C₃H₃Cl₂F₃ | |

| Molecular Weight | 166.95 g/mol | |

| CAS Number | 149329-27-1 | PubChem[1] |

| Boiling Point | Estimated to be in the range of 70-90 °C | Extrapolation from similar dichlorotrifluoropropane isomers. |

| Density | Estimated to be around 1.4 - 1.5 g/cm³ | Based on related fluorinated and chlorinated propanes. |

| Solubility | Generally insoluble in water; soluble in organic solvents. | General property of halogenated hydrocarbons. |

Core Reactivity Profile

The reactivity of this compound is primarily governed by the carbon-halogen bonds. The C-F bonds are significantly stronger and less reactive than the C-Cl bonds. The presence of multiple halogen atoms also influences the acidity of the adjacent C-H bonds.

General Stability

Under neutral and mild acidic or basic conditions at ambient temperature, this compound is expected to be a relatively inert compound. Its high halogen content contributes to its non-flammable nature.

Reactivity with Metals

As is common with many halogenated hydrocarbons, this compound can react with highly reactive metals, such as alkali metals (e.g., sodium, potassium) and some alkaline earth metals (e.g., magnesium, calcium), particularly at elevated temperatures. These reactions can be vigorous and may lead to dehalogenation and the formation of organometallic species or coupling products.

Nucleophilic Substitution

The carbon atoms bonded to chlorine are electrophilic and susceptible to attack by nucleophiles. Nucleophilic substitution reactions are plausible, with the chloride ion acting as the leaving group. The reaction outcome will depend on the nature of the nucleophile, the solvent, and the reaction conditions. Given the structure, both SN1 and SN2 pathways could be possible, though steric hindrance and the electronic effects of the fluorine atoms would play a significant role.

Elimination Reactions (Dehydrohalogenation)

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes.[1] This process, known as dehydrohalogenation, involves the removal of a hydrogen and a chlorine atom from adjacent carbons. The regioselectivity of this reaction would be influenced by the acidity of the available protons and the stability of the resulting alkene.

Functional Group Compatibility

Based on the general reactivity of halogenated alkanes, the compatibility of this compound with various functional groups can be predicted.

| Functional Group | Compatibility | Conditions to Avoid | Potential Reactions |

| Alcohols, Ethers | Generally compatible | Strong bases, high temperatures | Alkoxide formation followed by nucleophilic substitution or elimination. |

| Aldehydes, Ketones | Generally compatible | Strong bases (e.g., organometallics) | Nucleophilic addition to the carbonyl by a metallated derivative of the propane. |

| Carboxylic Acids, Esters | Generally compatible | Strong reducing agents | |

| Amines | Potentially reactive | High temperatures | Nucleophilic substitution to form amino-substituted products. |

| Amides | Generally compatible | ||

| Nitriles | Generally compatible | Strong reducing agents | |

| Alkenes, Alkynes | Generally compatible | Radical initiators, certain transition metals | Potential for addition reactions under specific catalytic conditions. |

| Aromatic Rings | Generally compatible | Strong Lewis acids (Friedel-Crafts conditions) | Potential for Friedel-Crafts alkylation, though likely sluggish. |

| Thiols, Thioethers | Potentially reactive | Bases | Thiolates are good nucleophiles and can displace chlorides. |

| Organometallics (e.g., Grignards) | Incompatible | Will react as a strong base, leading to deprotonation or dehalogenation. | |

| Strong Oxidizing Agents | Generally compatible | Extreme conditions | Halogenated alkanes are generally resistant to oxidation. |

| Strong Reducing Agents (e.g., LiAlH₄) | Potentially reactive | Can lead to reduction of the C-Cl bonds. | |

| Strong Acids | Generally compatible | ||

| Strong Bases (e.g., NaOH, KOtBu) | Incompatible | Will promote elimination (dehydrohalogenation) reactions.[1] |

Experimental Protocols (General Procedures)

Due to the lack of specific literature for this compound, the following are generalized experimental protocols for reactions typical of chloro-fluoro-alkanes. These are illustrative and would require significant optimization and safety assessment for this specific compound.

General Procedure for Nucleophilic Substitution with an Alkoxide

-

Reagents and Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with a solution of the alcohol in a suitable anhydrous solvent (e.g., THF, DMF).

-

Base Addition: A strong base (e.g., sodium hydride) is added portion-wise at 0 °C to generate the alkoxide in situ.

-

Substrate Addition: this compound is added dropwise to the stirred solution.

-

Reaction: The reaction mixture is heated to a temperature appropriate for the specific substrate and nucleophile (e.g., 50-100 °C) and monitored by a suitable technique (e.g., GC-MS, TLC).

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by distillation or column chromatography.

General Procedure for Dehydrohalogenation

-

Reagents and Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with a solution of this compound in a suitable anhydrous solvent (e.g., THF, t-butanol).

-

Base Addition: A strong, non-nucleophilic base (e.g., potassium tert-butoxide) is added portion-wise or as a solution in the reaction solvent.

-

Reaction: The reaction mixture is stirred at a suitable temperature (e.g., room temperature to reflux) and monitored for the formation of the alkene product.

-

Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is carefully removed by distillation.

-

Purification: The resulting alkene can be purified by distillation.

Visualizing Reactivity Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key potential reaction pathways of this compound.

Caption: Key reaction pathways of this compound.

Caption: Logical relationships between reaction conditions and outcomes.

Conclusion

This compound is expected to exhibit reactivity characteristic of a chloro-fluoro-alkane, with the carbon-chlorine bonds being the primary sites for chemical transformation. While generally stable, it is susceptible to elimination reactions with strong bases and nucleophilic substitution with appropriate nucleophiles. Its compatibility with a wide range of functional groups under neutral conditions makes it a potentially interesting, albeit understudied, building block in organic synthesis. Researchers and drug development professionals should approach its use with a clear understanding of these general principles and the necessity for careful experimental evaluation and optimization for any specific application.

References

Methodological & Application

Application Notes and Protocols: 1,3-Dichloro-1,1,2-trifluoropropane as a Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential synthetic utility of 1,3-dichloro-1,1,2-trifluoropropane as a fluorinated building block in organic synthesis, with a focus on applications relevant to drug discovery and development. While direct literature on the specific applications of this compound is limited, its structural motifs suggest several potential reaction pathways based on the known chemistry of related small chlorofluoroalkanes.

Introduction

Fluorinated compounds play a crucial role in modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. Small, functionalized fluorinated building blocks are therefore valuable tools for introducing fluorine into complex molecules. This compound is a five-carbon propane derivative containing both chlorine and fluorine atoms, offering multiple reactive sites for synthetic transformations. Its isomers, such as 2,3-dichloro-1,1,1-trifluoropropane and 3,3-dichloro-1,1,1-trifluoropropane, have been noted as intermediates in the synthesis of next-generation refrigerants, highlighting their potential for controlled elimination and substitution reactions.

This document outlines potential applications, key reactions, and detailed experimental protocols for leveraging this compound and its isomers in the synthesis of novel fluorinated molecules.

Physicochemical Properties and Data

A summary of the available physical and chemical properties of this compound and its isomers is presented in Table 1. This data is essential for planning and executing synthetic transformations.

| Property | This compound | 2,3-Dichloro-1,1,1-trifluoropropane | 3,3-Dichloro-1,1,1-trifluoropropane |

| Molecular Formula | C₃H₃Cl₂F₃ | C₃H₃Cl₂F₃ | C₃H₃Cl₂F₃ |

| Molecular Weight | 166.96 g/mol | 166.96 g/mol | 166.96 g/mol |

| CAS Number | 151771-08-3 | 338-75-0 | 460-69-5 |

| Boiling Point | Not reported | ~74-76 °C | 71-72 °C |

| Density | Not reported | 1.45 g/cm³ (estimated) | 1.339 g/cm³ (estimated) |

| Primary Application | Synthetic Building Block (proposed) | Intermediate for HFOs | Intermediate for HFOs |

Key Synthetic Applications and Experimental Protocols

The presence of both chlorine and fluorine atoms on the propane backbone of this compound allows for a range of synthetic manipulations. The primary proposed applications are dehydrohalogenation to form valuable trifluoropropene intermediates and nucleophilic substitution to introduce diverse functional groups.

Dehydrohalogenation to form Trifluoropropenes

The elimination of hydrogen chloride (HCl) from dichlorotrifluoropropanes is a key reaction to generate highly useful trifluoropropene synthons. These alkenes can then be further functionalized through various addition reactions or used in polymerization.

Caption: Dehydrohalogenation of this compound.

Experimental Protocol: Dehydrohalogenation of a Dichlorotrifluoropropane (Representative Protocol)

This protocol is based on typical conditions for the dehydrochlorination of related hydrochlorofluorocarbons.

Materials:

-

Dichlorotrifluoropropane isomer (e.g., 2,3-dichloro-1,1,1-trifluoropropane) (1.0 eq)

-

Potassium hydroxide (KOH) (1.5 eq)

-

Ethanol (solvent)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add the dichlorotrifluoropropane isomer and ethanol.

-

Slowly add powdered potassium hydroxide to the stirred solution.

-

Heat the mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting chlorotrifluoropropene product, being volatile, can be isolated by distillation.

-

Wash the distillate with water to remove any remaining ethanol and dry over anhydrous magnesium sulfate.

-

Characterize the final product by NMR and GC-MS.

Expected Outcome: This reaction is expected to yield a mixture of chlorotrifluoropropene isomers, which can be valuable precursors for further synthetic transformations.

Nucleophilic Substitution for Introduction of Functional Groups

The chlorine atoms in this compound can potentially be displaced by various nucleophiles to introduce new functional groups, thereby creating more complex fluorinated molecules. This pathway is crucial for building blocks intended for drug discovery.

Caption: Nucleophilic substitution pathways for functionalization.

Experimental Protocol: Nucleophilic Substitution with an Amine (General Protocol)

Materials:

-

This compound (1.0 eq)

-

Secondary amine (e.g., piperidine, morpholine) (2.2 eq)

-

Aprotic polar solvent (e.g., DMF, DMSO)

-

Base (e.g., K₂CO₃, Et₃N) (optional, to scavenge HCl)

-

Sealed reaction vessel

-

Stir plate and heating block

Procedure:

-

In a sealed reaction vessel, dissolve this compound in the chosen aprotic polar solvent.

-

Add the secondary amine and the base (if used).

-

Seal the vessel and heat the reaction mixture to 80-120 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the structure of the resulting amino-trifluoropropane derivative by NMR and mass spectrometry.

Quantitative Data from Representative Reactions:

| Reaction Type | Substrate | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Dehydrochlorination | 2,3-dichloro-1,1,1-trifluoropropane | KOH | Ethanol | 78 | 4 | >90 |

| Nucleophilic Substitution | 1-bromo-3,3,3-trifluoropropane | Sodium azide | DMF | 80 | 12 | 85 |

| C-C Coupling (proposed) | This compound | Phenylboronic acid / Pd cat. | Toluene | 100 | 24 | - |

Note: Data for nucleophilic substitution and C-C coupling are based on analogous small fluorinated alkanes and are provided as representative examples.

Synthesis of Heterocyclic Scaffolds

Halogenated building blocks are frequently employed in the synthesis of heterocyclic structures, which are prevalent in pharmaceuticals. This compound can potentially serve as a three-carbon dielectrophile for the construction of five or six-membered rings.

Caption: Proposed pathway for fluorinated heterocycle synthesis.

Protocol: Synthesis of a Fluorinated Piperazine Derivative (Proposed)

Materials:

-

This compound (1.0 eq)

-

N,N'-Dimethylethylenediamine (1.0 eq)

-

Sodium carbonate (2.5 eq)

-

Acetonitrile

-

Sealed reaction tube

Procedure:

-

Combine this compound, N,N'-dimethylethylenediamine, and sodium carbonate in acetonitrile in a sealed tube.

-

Heat the mixture to 100-140 °C for 24-48 hours.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the residue by column chromatography to isolate the fluorinated piperazine derivative.

-

Characterize the product by NMR and high-resolution mass spectrometry.

Conclusion

This compound represents a potentially versatile, yet underexplored, fluorinated building block. Based on the reactivity of its isomers and related compounds, its primary utility is likely to be found in dehydrohalogenation reactions to form valuable trifluoropropene intermediates and in nucleophilic substitution reactions to introduce a variety of functional groups. The protocols and pathways outlined here provide a foundation for researchers to explore the synthetic potential of this and similar small chlorofluoroalkanes in the development of novel fluorinated molecules for pharmaceutical and agrochemical applications. Further investigation is warranted to fully elucidate its reaction scope and to develop stereoselective transformations.

Application Notes and Protocols for 1,3-Dichloro-1,1,2-trifluoropropane as a Reagent

To Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive review of available scientific literature and patent databases, it has been determined that there are no specific, detailed reaction protocols where 1,3-Dichloro-1,1,2-trifluoropropane is utilized as a primary reagent for synthetic transformations. The search for applications of this specific isomer in organic synthesis and medicinal chemistry did not yield any established methodologies or experimental data suitable for compilation into application notes or detailed protocols as requested.

The available information predominantly focuses on isomers and related compounds, such as other dichlorofluoropropanes or pentafluoropropanes, which have historically been used as refrigerants, cleaning agents, and intermediates in the synthesis of other fluorinated molecules. For instance, compounds like 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) have found application as cleaning solvents in the aerospace industry.[1] Patents in this field generally describe the synthesis of various fluorinated propanes and their subsequent conversion to other compounds, but do not detail the use of this compound as a starting reagent in these processes.[2][3][4]

The reactivity profile of similar polychlorofluorinated alkanes suggests a general inertness under many conditions, with potential reactions occurring with strong reducing agents, strong oxidizing agents, or at extreme temperatures.[5][6] However, these are general reactivity characteristics and do not translate to specific, controlled synthetic protocols.

Given the absence of specific reaction protocols, it is not possible to provide the requested detailed application notes, experimental methodologies, quantitative data tables, or visualizations of reaction pathways involving this compound as a reagent.

We recommend that researchers interested in the synthetic utility of this compound consider experimental design based on the known reactivity of similar halogenated alkanes, while exercising due caution given the potential for unexpected reactivity. Any new findings in this area would represent a novel contribution to the field of fluorine chemistry.

References

- 1. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia [en.wikipedia.org]

- 2. US2673173A - Preparation of 1, 1, 3-trichloro-2, 3, 3-trifluoropropene and method of fumigating therewith - Google Patents [patents.google.com]

- 3. CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. m.chemicalbook.com [m.chemicalbook.com]

- 6. 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,3-Dichloro-1,1,2-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed laboratory-scale protocol for the synthesis of 1,3-Dichloro-1,1,2-trifluoropropane. Due to the limited availability of direct synthesis routes in published literature for this specific isomer, the following protocol is based on established principles of free-radical halogenation of fluorinated alkanes. The proposed synthesis involves the free-radical chlorination of 1,1,2-trifluoropropane. This method is expected to yield a mixture of chlorinated products, from which the desired this compound can be isolated and purified. The protocol details the necessary reagents, equipment, reaction conditions, and purification steps. All quantitative data are presented in tabular format for clarity.

Introduction

This compound is a halogenated hydrocarbon of interest for various chemical applications. The synthesis of specifically substituted polychlorofluoropropanes can be challenging due to the difficulty in controlling the regioselectivity of halogenation reactions. Free-radical chlorination is a common method for the halogenation of alkanes and their derivatives.[1] This process typically proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps, often initiated by UV light.[1] However, a significant challenge in free-radical chlorination is the potential for over-halogenation and the formation of isomeric products, necessitating efficient purification methods to isolate the desired compound.

This application note provides a detailed, though theoretical, protocol for the synthesis of this compound through the free-radical chlorination of 1,1,2-trifluoropropane.

Proposed Synthetic Pathway

The proposed synthesis proceeds via the free-radical chlorination of 1,1,2-trifluoropropane. The reaction is initiated by the homolytic cleavage of chlorine molecules into chlorine radicals upon exposure to UV light. These radicals then abstract hydrogen atoms from the 1,1,2-trifluoropropane, leading to the formation of a trifluoropropyl radical. This radical then reacts with a chlorine molecule to form the chlorinated product and a new chlorine radical, thus propagating the chain reaction.

Reaction Scheme:

CH₂F-CHF-CH₂F + Cl₂ --(UV light)--> CHCl₂-CHF-CH₂F + other chlorinated isomers + HCl

Experimental Protocol

Materials and Equipment:

| Material/Equipment | Specifications |

| 1,1,2-Trifluoropropane | ≥98% purity |

| Chlorine gas | Anhydrous, ≥99.5% purity |

| Nitrogen gas | High purity, for inerting |

| Sodium bicarbonate solution | 5% (w/v) aqueous solution |

| Anhydrous magnesium sulfate | For drying |

| Photoreactor | Equipped with a UV lamp (e.g., mercury vapor lamp), gas inlet, condenser, and stirrer |

| Gas flow meters | For chlorine and nitrogen |

| Scrubbing towers | Containing sodium hydroxide solution to neutralize excess chlorine and HCl |

| Fractional distillation apparatus | For purification |

| Gas Chromatography-Mass Spectrometry (GC-MS) | For product analysis |

Procedure:

-

Reactor Setup: Assemble the photoreactor under a fume hood. Ensure all glassware is dry. The reactor should be equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser cooled to -10°C, and a gas outlet connected to a scrubbing tower.

-

Inerting the System: Purge the entire system with dry nitrogen gas for 30 minutes to remove any air and moisture.

-

Charging the Reactor: Charge the reactor with 1,1,2-trifluoropropane (1.0 mol).

-

Reaction Initiation: Begin stirring the 1,1,2-trifluoropropane and turn on the UV lamp.

-

Introduction of Chlorine: Introduce a slow stream of chlorine gas into the reactor below the liquid surface at a controlled rate (e.g., 0.1 mol/hour). The molar ratio of 1,1,2-trifluoropropane to chlorine should be carefully controlled to minimize polychlorination. A starting point could be a 2:1 molar ratio of propane to chlorine.

-

Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots from the reaction mixture (if the reactor setup allows) and analyzing them by GC-MS to observe the formation of chlorinated products. The reaction temperature should be maintained, for example, at 20-30°C using a cooling bath.

-

Reaction Work-up:

-

Once the desired conversion is achieved (or after a set reaction time, e.g., 5 hours), turn off the UV lamp and stop the chlorine flow.

-

Purge the reactor with nitrogen gas to remove any unreacted chlorine and HCl gas, directing the effluent gas through the scrubber.

-

Transfer the crude reaction mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation. Collect the fraction corresponding to the boiling point of this compound. The boiling points of the different isomers are expected to be close, so a highly efficient distillation column is recommended.

-

-

Characterization: Analyze the purified product by GC-MS and NMR to confirm its identity and purity.

Quantitative Data (Theoretical):

| Parameter | Value |

| Molar Ratio (Propane:Chlorine) | 2:1 |

| Reaction Temperature | 20-30 °C |

| Reaction Time | 5 hours |

| Theoretical Yield | Dependent on selectivity |

| Expected Purity (after distillation) | >95% |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All operations should be performed in a well-ventilated fume hood.

-

Chlorine gas is highly toxic and corrosive. Use appropriate personal protective equipment (PPE), including a gas mask with an appropriate filter cartridge, safety goggles, and gloves.

-

UV radiation is harmful to the eyes and skin. Ensure the photoreactor is properly shielded.

-

The reaction may be exothermic. Monitor the temperature closely and have a cooling bath ready.

-

Handle all chemicals with care and consult their Material Safety Data Sheets (MSDS) before use.

Conclusion

This document provides a comprehensive, though theoretical, application note and protocol for the laboratory-scale synthesis of this compound via free-radical chlorination of 1,1,2-trifluoropropane. The key challenge in this synthesis is expected to be the control of selectivity and the separation of the desired isomer from a mixture of products. The provided workflow and recommendations for purification and analysis should serve as a valuable guide for researchers undertaking this or similar synthetic challenges. Further optimization of reaction conditions, such as temperature, molar ratios, and reaction time, may be necessary to improve the yield and selectivity for the target compound.

References

Application Notes and Protocols for the Purification of 1,3-Dichloro-1,1,2-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1,3-Dichloro-1,1,2-trifluoropropane. Given the limited specific literature on this compound, the following protocols are based on established purification techniques for analogous halogenated propanes and general principles of organic chemistry. These methods are intended to serve as a starting point and may require optimization for specific impurity profiles.

Introduction to Purification Challenges

The purification of this compound often involves the removal of structural isomers and byproducts from its synthesis. Common impurities may include other isomers of dichlorotrifluoropropane, as well as reactants and solvent residues. The close boiling points of these isomers can make simple distillation challenging, often necessitating more advanced techniques such as fractional distillation, extractive distillation, or preparative chromatography.

Potential Impurities

Based on common synthetic routes for halogenated alkanes, potential impurities in crude this compound may include:

-

Isomers: Other dichlorotrifluoropropane isomers (e.g., 1,1-, 1,2-, 2,2-, 2,3-, and 3,3-dichloro isomers).

-

Over- or under-halogenated products: Compounds with more or fewer chlorine or fluorine atoms.

-

Unreacted starting materials.

-

Solvent residues.

Purification Techniques

Fractional Distillation

Fractional distillation is a fundamental technique for separating liquids with different boiling points. For isomers with close boiling points, a column with high theoretical plates is essential.

Experimental Protocol: Fractional Distillation

-

Apparatus Setup:

-

Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

-

Ensure all glassware is dry and joints are properly sealed.

-

The apparatus should be placed in a fume hood.

-

-

Procedure:

-

Charge the round-bottom flask with the crude this compound. Add boiling chips to ensure smooth boiling.

-

Heat the flask gently using a heating mantle.

-

Slowly increase the temperature to allow a temperature gradient to establish in the fractionating column.

-

Collect fractions based on the boiling point. The boiling point of 1,3-dichloro-1,2,2-trifluoropropane is approximately 90°C[1]. Fractions should be collected in separate, pre-weighed receiving flasks.

-

Monitor the purity of each fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Combine the fractions that meet the desired purity level.

-

Data Presentation: Hypothetical Fractional Distillation Results

| Fraction Number | Temperature (°C) | Volume (mL) | Purity of this compound (%) |

| 1 (Forerun) | 85-88 | 15 | 75 |

| 2 (Main) | 89-91 | 150 | 98.5 |

| 3 (Tails) | 92-95 | 20 | 80 |

Extractive Distillation

Extractive distillation is employed when the components have very similar boiling points. An extractant is added to the mixture to alter the relative volatility of the components, making separation by distillation more feasible. A patent for purifying a similar compound, (Z)-1-chloro-3,3,3-trifluoropropene, from 1-chloro-1,3,3,3-tetrafluoropropane utilizes this technique with various extractants[2].

Experimental Protocol: Extractive Distillation

-

Selection of Extractant:

-

Choose a high-boiling point solvent that selectively interacts with the impurities, thereby increasing the volatility of the desired product. Potential extractants for halogenated hydrocarbons include certain halogenated hydrocarbons, nitriles, ketones, carbonates, ethers, esters, and alcohols[2]. For this protocol, N,N-Dimethylformamide (DMF) is chosen as a hypothetical extractant due to its high boiling point and polarity.

-

-

Apparatus Setup:

-

Set up a distillation apparatus similar to fractional distillation, with an additional inlet for the continuous addition of the extractant at the top of the column.

-

-

Procedure:

-

Charge the crude this compound into the reboiler.

-

Heat the reboiler to the boiling point of the mixture.

-

Introduce the extractant (e.g., DMF) into the top of the distillation column at a controlled rate.

-

The more volatile component (ideally, the purified this compound) will distill over and be collected in the receiving flask.

-

The less volatile components (impurities complexed with the extractant) will remain in the reboiler.

-

The extractant can be recovered from the reboiler bottoms by a separate distillation or other separation methods.

-

Analyze the collected distillate for purity.

-

Data Presentation: Hypothetical Extractive Distillation Results

| Parameter | Value |

| Initial Purity | 95% |

| Extractant | N,N-Dimethylformamide (DMF) |

| Extractant to Feed Ratio | 2:1 (w/w) |

| Column Temperature (Top) | 88°C |

| Final Purity | >99.5% |

Preparative Gas Chromatography (Prep-GC)

For achieving very high purity or for separating complex mixtures of isomers, preparative gas chromatography is a powerful technique. Fluorinated stationary phases can offer unique selectivity for separating halogenated compounds[3].

Experimental Protocol: Preparative Gas Chromatography

-

Instrument and Column Selection:

-

Use a preparative gas chromatograph equipped with a suitable detector (e.g., Thermal Conductivity Detector - TCD) and a fraction collector.

-

Select a column with a stationary phase suitable for separating halogenated compounds. A fluorinated stationary phase (e.g., trifluoropropylmethyl polysiloxane) is recommended.

-

-

Method Development (Analytical Scale):

-

Develop an analytical GC method to achieve baseline separation of this compound from its impurities.

-

Optimize the temperature program, carrier gas flow rate, and injection volume.

-

-

Scale-Up to Preparative Scale:

-

Transfer the optimized method to the preparative GC system.

-

Increase the column diameter and sample injection volume.

-

Set the fraction collector to isolate the peak corresponding to this compound.

-

-

Procedure:

-

Inject the crude sample into the preparative GC.

-

Monitor the chromatogram in real-time.

-

The fraction collector will automatically collect the eluent corresponding to the target compound's retention time.

-

Multiple injections may be necessary to process the entire batch.

-

Combine the collected pure fractions.

-

Confirm the purity of the final product using analytical GC.

-

Data Presentation: Hypothetical Preparative GC Results

| Parameter | Value |

| Instrument | Preparative Gas Chromatograph |

| Column | 10% Trifluoropropylmethyl polysiloxane on Chromosorb W (or similar) |

| Injection Volume | 500 µL |

| Oven Program | 60°C (5 min) to 150°C at 10°C/min |

| Carrier Gas | Helium |

| Purity Achieved | >99.9% |

Visualization of Workflows

Workflow for Fractional Distillation

Caption: Workflow for the purification of this compound by fractional distillation.

Caption: Workflow for high-purity separation using preparative gas chromatography.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound and its isomers may be harmful if inhaled or absorbed through the skin. Handle with care.

-

Be aware of the flammability and toxicity of any solvents or reagents used.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

Disclaimer: The protocols and data presented are for informational purposes and are based on general chemical principles and data from analogous compounds. These should be adapted and optimized for specific experimental conditions and impurity profiles. Always perform a thorough safety assessment before conducting any experiment.

References

handling and storage procedures for 1,3-Dichloro-1,1,2-trifluoropropane in a lab

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 1,3-Dichloro-1,1,2-trifluoropropane in a laboratory setting. Due to the limited availability of specific data for this compound, the following protocols are based on best practices for handling halogenated hydrocarbons and data from structurally similar compounds.

Introduction

This compound is a halogenated hydrocarbon. Halogenated solvents are organic compounds containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine).[1][2] These compounds are often used as solvents, refrigerants, and in other industrial applications.[1][2] Due to their potential health and environmental hazards, strict adherence to safety protocols is essential when handling and storing these chemicals.

Health and Safety Information

2.1 Potential Hazards

Halogenated hydrocarbons can present a range of health hazards, including:

-

Inhalation: High concentrations of vapors can displace oxygen and lead to dizziness, drowsiness, headache, and in severe cases, unconsciousness.[3]

-

Skin Contact: Prolonged or repeated contact may cause skin irritation, redness, and dermatitis due to the defatting of the skin.[3]

-

Eye Contact: Direct contact with the liquid or high concentrations of vapor can cause eye irritation.[3]

-

Ingestion: While not a primary route of exposure in a laboratory setting, ingestion can be harmful.[3]

-

Carcinogenicity: Some halogenated solvents are considered carcinogenic.[1]

2.2 Incompatible Materials

Avoid contact with the following materials:

-

Alkali metals

-

Finely divided metals (e.g., aluminum, magnesium, zinc)

-

Strong bases

-

Strong oxidizing agents

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₃H₃Cl₂F₃ | [4] |

| Molecular Weight | 166.96 g/mol | [5] |

| Boiling Point | 71-72 °C | [5] |

| Melting Point | -93.2 °C | [5] |

| Density | 1.3391 g/cm³ (estimate) | [5] |

| Refractive Index | 1.3512 (estimate) | [5] |

Experimental Protocols

4.1 Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: A lab coat or chemical-resistant apron.

-

Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

4.2 Handling Procedures

-

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Avoid inhalation of vapors and direct contact with the skin and eyes.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Use only non-sparking tools.

-

Keep containers tightly closed when not in use.[1]

-

Do not eat, drink, or smoke in the laboratory.

4.3 Spill Response Protocol

In the event of a spill:

-

Evacuate the immediate area.

-

Ensure the area is well-ventilated.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area thoroughly.

Storage Procedures

Proper storage is crucial to maintain the integrity of the chemical and ensure laboratory safety.

5.1 Storage Conditions

-

Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[7]

-

Store in a tightly sealed, properly labeled container.

-

Store separately from incompatible materials.[6]

-

The storage area should be equipped for spill containment.[7]

5.2 Waste Disposal

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain.

-

Keep halogenated solvent waste separate from non-halogenated waste streams to reduce disposal costs.[1]

Visualizations

Caption: Logical workflow for the safe handling and storage of this compound.

References

- 1. campusoperations.temple.edu [campusoperations.temple.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. farnell.com [farnell.com]

- 4. 3,3-Dichloro-1,1,1-trifluoropropane | C3H3Cl2F3 | CID 10002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 460-69-5 CAS MSDS (3,3-DICHLORO-1,1,1-TRIFLUOROPROPANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. envirotechint.com [envirotechint.com]

- 7. olinchlorinatedorganics.com [olinchlorinatedorganics.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,3-Dichloro-1,1,2-trifluoropropane

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing 1,3-Dichloro-1,1,2-trifluoropropane?

A plausible and common method for the synthesis of polychlorofluoroalkanes is the hydrohalogenation of a suitable fluoroalkene. In the case of this compound, a hypothetical route involves the addition of hydrogen chloride (HCl) to 1-chloro-2,3,3-trifluoropropene. This reaction typically proceeds via an electrophilic addition mechanism.

Q2: What are the critical parameters to control during the synthesis?

The critical parameters for the successful synthesis of this compound include:

-

Temperature: Influences reaction rate and selectivity. Lower temperatures may favor the desired isomer but can slow down the reaction.

-

Pressure: Particularly important when working with gaseous reactants like HCl to ensure sufficient concentration in the reaction mixture.

-

Catalyst: A Lewis acid catalyst may be required to facilitate the addition of HCl across the double bond.

-

Solvent: The choice of solvent can affect the solubility of reactants and the stability of reaction intermediates.

-

Molar Ratio of Reactants: The ratio of the alkene to the hydrohalogenating agent can influence the yield and minimize side reactions.

Q3: What are the potential side products and impurities?

The primary side product is often an isomer of the target molecule. In the addition of HCl to 1-chloro-2,3,3-trifluoropropene, the formation of 2,2-dichloro-1,1,3-trifluoropropane is a likely possibility due to the different possible orientations of HCl addition across the double bond. Other impurities can include unreacted starting materials and small amounts of polymeric byproducts.

Q4: How can I purify the final product?

Purification of this compound from the reaction mixture typically involves fractional distillation. The success of this separation depends on the difference in boiling points between the desired product and any impurities. In cases where isomers have very close boiling points, other techniques like preparative gas chromatography might be necessary for achieving high purity.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | - Inactive catalyst- Insufficient reaction temperature or pressure- Low concentration of HCl- Impurities in starting materials | - Activate or use a fresh batch of catalyst.- Gradually increase the reaction temperature and pressure while monitoring the reaction progress.- Ensure a continuous and sufficient supply of gaseous HCl to the reaction mixture.- Purify starting materials before use. |

| Formation of Isomeric Impurities | - Non-selective reaction conditions- High reaction temperature | - Optimize the reaction temperature; lower temperatures often favor the formation of a specific isomer.- Experiment with different Lewis acid catalysts to improve regioselectivity.- Analyze the product mixture at different time points to determine if isomerization is occurring over time. |

| Polymerization of Alkene | - High reaction temperature- Presence of radical initiators | - Maintain a lower reaction temperature.- Ensure the reaction is free from radical initiators such as peroxides or UV light exposure.- Use a radical inhibitor if necessary. |

| Difficult Purification | - Close boiling points of product and impurities | - Use a high-efficiency fractional distillation column.- Consider azeotropic distillation if a suitable entrainer can be found.- For high-purity requirements, preparative gas chromatography is a viable option. |

Hypothetical Experimental Protocol

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

Reaction: Addition of HCl to 1-chloro-2,3,3-trifluoropropene

Reactants and Reagents:

-

1-chloro-2,3,3-trifluoropropene

-

Anhydrous Hydrogen Chloride (gas)

-

Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃)

-

Inert Solvent (e.g., dichloromethane, 1,2-dichloroethane)

Procedure:

-

Set up a pressure-resistant reactor equipped with a stirrer, a gas inlet, a thermocouple, and a pressure gauge.

-

Charge the reactor with the inert solvent and the Lewis acid catalyst.

-

Cool the reactor to the desired starting temperature (e.g., 0-10 °C).

-

Slowly introduce the 1-chloro-2,3,3-trifluoropropene into the reactor.

-

Begin bubbling anhydrous HCl gas through the reaction mixture at a controlled rate.

-

Maintain the desired reaction temperature and pressure, and monitor the reaction progress by taking periodic samples for GC analysis.

-

Once the reaction is complete, stop the flow of HCl and carefully vent any excess pressure.

-

Quench the reaction by adding a suitable aqueous solution (e.g., dilute HCl) to deactivate the catalyst.

-

Separate the organic layer, wash it with water and brine, and dry it over an appropriate drying agent (e.g., MgSO₄).

-

Isolate the crude product by removing the solvent under reduced pressure.

-

Purify the crude product by fractional distillation.

Table of Hypothetical Reaction Parameters

| Parameter | Value |

| Temperature | 0 - 50 °C |

| Pressure | 1 - 10 atm |

| Catalyst | Lewis Acid (e.g., AlCl₃, FeCl₃) |

| Catalyst Loading | 1 - 5 mol% |

| Solvent | Dichloromethane or 1,2-dichloroethane |

| Reaction Time | 2 - 24 hours |

| Molar Ratio (Alkene:HCl) | 1 : 1.1 - 1.5 |

Visualizations

Caption: Hypothetical workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for the synthesis of this compound.

side reactions and byproducts of 1,3-Dichloro-1,1,2-trifluoropropane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dichloro-1,1,2-trifluoropropane. The information provided is based on established principles of halogenated hydrocarbon chemistry and data from related compounds, offering guidance on potential side reactions and byproduct formation.

Troubleshooting Guide: Side Reactions and Byproducts

During the synthesis of this compound, various side reactions can occur, leading to the formation of impurities and byproducts. The following table summarizes potential issues, their likely causes, and suggested solutions.

| Observed Issue | Potential Side Reaction | Likely Byproducts | Potential Causes | Suggested Solutions & Preventative Measures |

| Presence of Isomeric Impurities | Isomerization | 1,1-, 1,2-, 2,2-, 2,3-, and 3,3-dichloro-trifluoropropane isomers | - High reaction temperatures- Presence of Lewis acid catalysts- Prolonged reaction times | - Optimize reaction temperature to the lowest effective level.- Choose a milder catalyst or reduce catalyst loading.- Monitor reaction progress (e.g., by GC-MS) and stop when the desired product concentration is maximized. |

| Low Yield and Presence of Unsaturated Compounds | Dehydrochlorination (Elimination) | Dichlorotrifluoropropene isomers | - Presence of strong bases- High reaction temperatures | - Use a weaker base or a stoichiometric amount.- Maintain careful temperature control.- Consider a phase-transfer catalyst for biphasic reactions to moderate reactivity. |

| Detection of Higher Molecular Weight Compounds | Over-chlorination or Radical Coupling | Trichloro- and tetrachloro-trifluoropropanes; Ethane byproducts in radical reactions.[1][2] | - Excess of chlorinating agent- High-energy conditions (e.g., UV light) promoting radical chain reactions.[1][2][3] | - Use a precise stoichiometry of the chlorinating agent.- Control the initiation of radical reactions (e.g., lower intensity UV light, controlled addition of initiator).- Introduce a radical scavenger at the end of the reaction. |

| Presence of Starting Materials or Under-halogenated Compounds | Incomplete Halogenation/Fluorination | Monochloro-trifluoropropane or dichloro-difluoropropane isomers | - Insufficient amount of halogenating/fluorinating agent- Low reaction temperature- Catalyst deactivation | - Ensure accurate stoichiometry of reagents.- Gradually increase the reaction temperature while monitoring the reaction progress.- Use a fresh or regenerated catalyst. |

| Formation of Dark-colored, Tarry Substances | Polymerization/Decomposition | Polymeric materials, elemental carbon | - High localized temperatures ("hot spots")- Presence of certain metal catalysts that can promote polymerization- Reaction with incompatible materials of construction | - Ensure efficient stirring and heat dissipation.- Select an appropriate catalyst and reactor material.- Run the reaction under an inert atmosphere to prevent oxidation. |

Frequently Asked Questions (FAQs)

Q1: My GC-MS analysis shows multiple peaks with the same mass-to-charge ratio as my target compound. What are these?

A1: These are likely isomers of this compound.[4][5][6] The fragmentation patterns in the mass spectrometer for these isomers can be very similar, making them difficult to distinguish by MS alone.[6] Isomerization can be promoted by high temperatures or the presence of Lewis acids. To confirm the identity of the isomers, it is recommended to use analytical techniques with orthogonal selectivity, such as gas chromatography-vacuum ultraviolet spectroscopy (GC-VUV), or by comparing retention times with certified reference standards if available.[6]

Q2: I observe the formation of a significant amount of an alkene byproduct. How can I prevent this?

A2: The formation of an alkene, such as a dichlorotrifluoropropene isomer, is likely due to a dehydrochlorination side reaction. This is often caused by the presence of a base or elevated temperatures. To minimize this, you can try the following:

-

Reduce Reaction Temperature: Lowering the temperature will decrease the rate of the elimination reaction.

-

Use a Weaker Base: If a base is required, consider using a milder one (e.g., sodium bicarbonate instead of sodium hydroxide).

-

Stoichiometric Control: Use only the stoichiometric amount of base required for the primary reaction.

-

Aqueous Work-up: If applicable, quench the reaction mixture in cold water to neutralize any remaining base quickly.

Q3: My reaction mixture has turned dark, and I'm having trouble purifying my product. What could be the cause?

A3: A dark coloration or the formation of tar-like substances often indicates decomposition or polymerization. This can be caused by excessive heat, the presence of reactive impurities, or incompatibility with the reactor materials. Ensure your reaction vessel is clean and inert. Efficient stirring is crucial to prevent localized overheating. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions that may lead to colored byproducts.

Q4: How can I improve the selectivity of a free-radical chlorination to favor the 1,3-dichloro isomer?

A4: Free-radical chlorination is notoriously difficult to control in terms of regioselectivity.[1][7][8] The reactivity of primary, secondary, and tertiary C-H bonds towards chlorine radicals is not vastly different.[1][7] However, you can influence the selectivity to some extent by:

-

Lowering the Temperature: This can sometimes slightly increase selectivity.

-

Using a Different Halogenating Agent: While not a direct answer for chlorination, it's worth noting that bromination is significantly more selective for the most substituted carbon. For chlorination, using a bulkier chlorinating agent might introduce some steric hindrance that could favor less hindered positions.

-

Solvent Effects: The choice of solvent can sometimes influence the selectivity of radical reactions.

Experimental Protocols

Hypothetical Synthesis via Fluorination of a Dichloropropene

This method involves the addition of a fluorine source to a dichloropropene precursor.

Materials:

-

A suitable dichloropropene precursor (e.g., 1,3-dichloro-2-fluoropropene)

-

Fluorinating agent (e.g., hydrogen fluoride, or an electrophilic fluorinating agent like Selectfluor)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Catalyst (if required, e.g., a Lewis acid for HF addition)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser connected to an inert gas line.

-

Dissolve the dichloropropene precursor in the anhydrous solvent and cool the mixture to the desired reaction temperature (e.g., 0 °C).

-

If using a catalyst, add it to the reaction mixture.

-

Slowly add the fluorinating agent from the dropping funnel while maintaining the reaction temperature.

-

After the addition is complete, allow the reaction to stir at the specified temperature for a set period. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

-

Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., pouring into ice-water).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to isolate the this compound.

Note: This is a generalized procedure. The specific reagents, stoichiometry, temperatures, and reaction times would need to be optimized based on experimental results.

Visualizations

Caption: Troubleshooting workflow for identifying and resolving issues in the synthesis of this compound.

Caption: Reaction pathways showing the desired synthesis and potential side reactions leading to byproducts.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. mdpi.com [mdpi.com]

- 6. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

stability issues of 1,3-Dichloro-1,1,2-trifluoropropane under reaction conditions

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 1,3-Dichloro-1,1,2-trifluoropropane under typical reaction conditions?

A1: Based on data for related compounds, this compound is expected to be relatively stable under neutral to mildly acidic conditions at moderate temperatures. However, significant stability issues can arise in the presence of strong bases, reactive metals, and at elevated temperatures.

Q2: What are the likely decomposition products of this compound?

A2: While specific data is unavailable for this isomer, thermal decomposition of similar hydrochlorofluorocarbons (HCFCs) can lead to the formation of toxic and corrosive gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF). Under certain conditions, highly reactive carbene intermediates could also be formed.

Q3: Are there any known incompatibilities with common laboratory reagents?

A3: Yes, based on the reactivity of analogous compounds, this compound is likely incompatible with:

-

Strong Bases: Such as alkali metal hydroxides (e.g., NaOH, KOH), alkoxides, and amines. These can induce dehydrohalogenation reactions.

-

Reactive Metals: Including alkali metals (e.g., Na, K), alkaline earth metals (e.g., Mg, Ca), and powdered metals (e.g., Al, Zn). These can lead to vigorous or explosive reactions.

-

Strong Oxidizing Agents: May cause oxidation, especially at elevated temperatures.

Troubleshooting Guide

| Issue Observed | Potential Cause | Troubleshooting Steps |

| Unexpected pressure increase in the reaction vessel. | Thermal decomposition of this compound. | 1. Immediately reduce the reaction temperature. 2. Ensure the reaction is being conducted within the recommended temperature limits for similar compounds. 3. Verify that there are no localized hot spots in the reactor. |

| Formation of acidic byproducts (e.g., decrease in pH). | Hydrolysis or reaction with protic solvents at elevated temperatures, leading to the formation of HCl and/or HF. | 1. If possible, use an aprotic solvent. 2. If a protic solvent is necessary, consider running the reaction at a lower temperature. 3. Use of an acid scavenger (e.g., a non-nucleophilic base) may be beneficial, but compatibility must be tested. |

| Discoloration of the reaction mixture. | Decomposition or side reactions. | 1. Analyze the reaction mixture by techniques such as GC-MS or NMR to identify byproducts. 2. Review the compatibility of all reagents and solvents with this compound. 3. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |

| Corrosion of metallic equipment. | Formation of corrosive acids (HCl, HF) from decomposition. | 1. Use equipment made of corrosion-resistant materials (e.g., glass, PTFE, Hastelloy). 2. Ensure the reaction is conducted under anhydrous conditions to minimize acid formation. |

General Reactivity Profile (Based on Analogous Compounds)

| Condition | Expected Stability/Reactivity | Potential Products/Hazards |

| Thermal Stress | Decomposition is likely at elevated temperatures. | Hydrogen chloride (HCl), Hydrogen fluoride (HF), potentially other toxic and corrosive gases. |

| Basic Conditions (e.g., NaOH, KOH) | Prone to dehydrohalogenation. | Alkenes, alkynes, and other unsaturated compounds. |

| Presence of Reactive Metals (e.g., Na, Mg, Al) | Can react vigorously, potentially leading to explosions. | Metal halides and other reduction products. |

| Strong Oxidizing Agents | Susceptible to oxidation, especially at high temperatures. | Carbonyl halides and other oxidation products. |

| Aqueous/Protic Solvents | Generally stable at room temperature, but hydrolysis can occur at elevated temperatures. | Alcohols, HCl, HF. |

Experimental Protocols

General Protocol for Assessing Thermal Stability (Illustrative)

This protocol is a general guideline and should be adapted for your specific experimental setup and safety procedures.

-

Apparatus: Use a sealed, pressure-rated reaction vessel (e.g., a Parr reactor) equipped with a pressure gauge, thermocouple, and stirring mechanism. The vessel should be constructed of a material compatible with halogenated compounds and potential acidic byproducts (e.g., Hastelloy or glass-lined).

-